molecular formula C14H16N4OS B2436204 N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide CAS No. 1311752-71-2

N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide

Cat. No.: B2436204
CAS No.: 1311752-71-2
M. Wt: 288.37
InChI Key: LQJKQSMRZAXBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide is a synthetic compound belonging to the imidazo[1,5-a]pyridine family. This class of compounds is known for its versatile chemical structure and significant biological activities. The unique arrangement of nitrogen atoms within the imidazo[1,5-a]pyridine ring system imparts distinct chemical properties, making these compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyanobutyl and methylsulfanyl groups allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(1-cyanobutyl)-3-methylsulfanylimidazo[1,5-a]pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-3-6-10(9-15)16-13(19)12-11-7-4-5-8-18(11)14(17-12)20-2/h4-5,7-8,10H,3,6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJKQSMRZAXBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=C2C=CC=CN2C(=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.